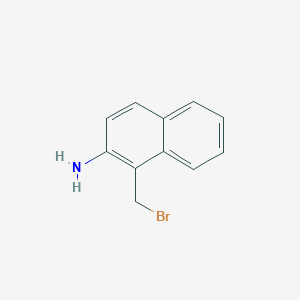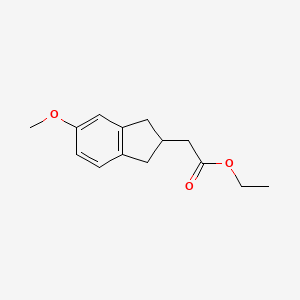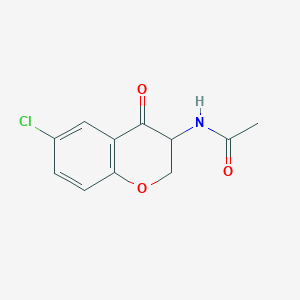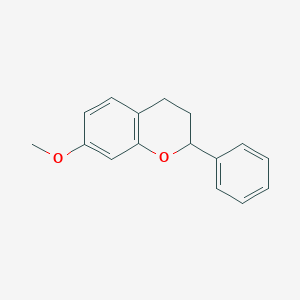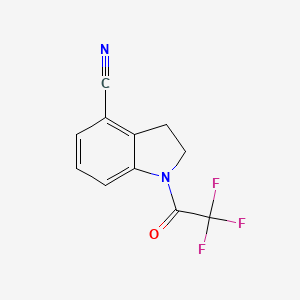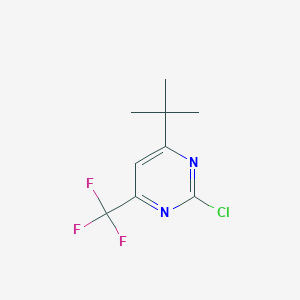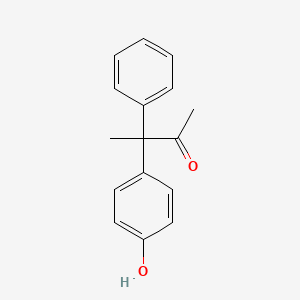
3-(4-Hydroxyphenyl)-3-phenylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxyphenyl)-3-phenylbutan-2-one is an organic compound with a complex structure featuring both phenyl and hydroxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize 3-(4-Hydroxyphenyl)-3-phenylbutan-2-one involves an aldol condensation reaction between benzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol-water mixture at room temperature.
-
Claisen-Schmidt Condensation: : Another method involves the Claisen-Schmidt condensation of 4-hydroxybenzaldehyde with acetophenone. This reaction is catalyzed by a base like potassium hydroxide and is carried out in ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs the Claisen-Schmidt condensation due to its efficiency and high yield. The process is scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure maximum productivity and purity.
化学反応の分析
Types of Reactions
-
Oxidation: : 3-(4-Hydroxyphenyl)-3-phenylbutan-2-one can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Hydroxyphenyl)-3-phenylbutan-2-one is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It is often used in research to develop new pharmaceuticals targeting oxidative stress-related diseases.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives are investigated for their efficacy in treating conditions such as cancer and neurodegenerative diseases.
Industry
In the industrial sector, this compound is utilized in the synthesis of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile building block for creating high-performance materials.
作用機序
The mechanism of action of 3-(4-Hydroxyphenyl)-3-phenylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved include modulation of oxidative stress and inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: Similar in structure but lacks the phenyl group on the butanone backbone.
4-Hydroxyacetophenone: Contains the hydroxyphenyl group but differs in the carbonyl position.
Benzophenone: Lacks the hydroxy group but shares the phenyl-butanone structure.
Uniqueness
3-(4-Hydroxyphenyl)-3-phenylbutan-2-one is unique due to the presence of both hydroxyphenyl and phenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound in various research and industrial contexts.
特性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-3-phenylbutan-2-one |
InChI |
InChI=1S/C16H16O2/c1-12(17)16(2,13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h3-11,18H,1-2H3 |
InChIキー |
HCRCOEHZLKXTOQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



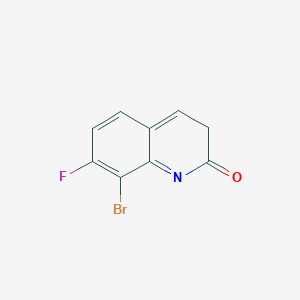
![Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11872781.png)
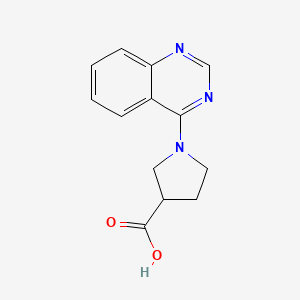
![1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872790.png)
